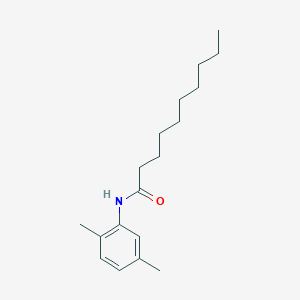

N-(2,5-dimethylphenyl)decanamide

Description

N-(2,5-Dimethylphenyl)decanamide is a long-chain amide derivative featuring a decanoyl group (10-carbon chain) linked to a 2,5-dimethyl-substituted anilide moiety. These analogs are characterized by the presence of electron-withdrawing or donating substituents on the aromatic ring, which influence lipophilicity, molecular conformation, and intermolecular interactions like hydrogen bonding.

Properties

Molecular Formula |

C18H29NO |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)decanamide |

InChI |

InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-18(20)19-17-14-15(2)12-13-16(17)3/h12-14H,4-11H2,1-3H3,(H,19,20) |

InChI Key |

LOOZIAJNZRJFFD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide

Key Features :

- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts with IC50 ~10 µM .

- Structural Influence :

- The 2,5-dimethylphenyl group enhances lipophilicity, promoting membrane penetration.

- Substituent positions (ortho and meta) optimize steric and electronic interactions with photosystem II.

- Comparison: Replacing the hydroxynaphthalene core with a decanoyl chain (as in N-(2,5-dimethylphenyl)decanamide) may alter solubility and binding kinetics but retain activity due to similar lipophilic substituents.

N-(2,5-Dimethylphenyl)benzenesulfonamide

Key Features :

- Crystal Structure :

- Hydrogen Bonding : Forms inversion dimers via N—H···O(S) interactions, stabilizing the crystal lattice.

- Comparison : The decanamide’s longer aliphatic chain may reduce crystallinity compared to sulfonamides but enhance hydrophobic interactions in biological systems.

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide

Key Features :

- Anticancer Activity : IC50 = 0.8 µM against MCF-7 breast cancer cells, surpassing doxorubicin .

- Structural Advantage : The 2,5-dimethyl group likely improves target binding via optimal steric bulk and electron distribution.

- Comparison : Decanamide’s flexible alkyl chain may reduce rigidity compared to hydrazinecarbothioamides but increase membrane permeability.

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

Key Features :

- Hydrogen Bonding : Forms infinite chains via O—H···O and N—H···O bonds .

- Conformation : Amide oxygen anti to acid carbonyl, favoring intermolecular interactions.

- Comparison : Decanamide’s lack of a carboxylic acid group would eliminate O—H···O bonding but retain N—H···O interactions for stabilization.

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

Key Features :

- Dihedral Angle: 51.07° between sulfonyl and anilino rings .

- Hydrogen Bonding : Inversion dimers via N—H···O(S) bonds.

- Comparison : The nitro group’s electron-withdrawing effect contrasts with decanamide’s electron-rich alkyl chain, suggesting divergent reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.